molecular formula C9H11NO4 B3027955 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 1439900-64-7

1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B3027955
CAS RN: 1439900-64-7
M. Wt: 197.19
InChI Key: DAUBRVMDSQBYFO-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyridine carboxylic acid with a methoxyethyl group attached. Pyridine is a basic heterocyclic organic compound similar to benzene, and carboxylic acids are organic compounds that contain a carboxyl group . The methoxyethyl group is a common substituent in organic chemistry, involved in the formation of many different compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, methoxyacetic acid, a related compound, can be synthesized from monochloroacetic acid with sodium methoxide in methanol . Another compound, 2-methoxyethyl acrylate, can be synthesized using a radical approach .

properties

IUPAC Name

1-(2-methoxyethyl)-6-oxopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-6-5-10-7(9(12)13)3-2-4-8(10)11/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUBRVMDSQBYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170034
Record name 2-Pyridinecarboxylic acid, 1,6-dihydro-1-(2-methoxyethyl)-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

CAS RN

1439900-64-7
Record name 2-Pyridinecarboxylic acid, 1,6-dihydro-1-(2-methoxyethyl)-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 1,6-dihydro-1-(2-methoxyethyl)-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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